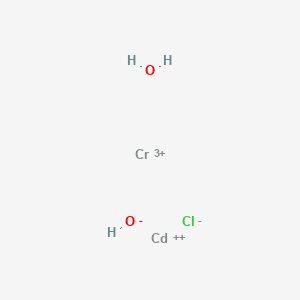
cadmium(2+);chromium(3+);chloride;hydroxide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate is a complex compound that consists of cadmium, chromium, chloride, hydroxide, and water molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);chromium(3+);chloride;hydroxide;hydrate typically involves the reaction of cadmium chloride and chromium chloride with a hydroxide source in the presence of water. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the final product. The general reaction can be represented as follows:
[ \text{CdCl}_2 + \text{CrCl}_3 + \text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Cd(OH)}_2 + \text{Cr(OH)}_3 + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between cadmium and chromium ions.
Substitution Reactions: Where chloride ions may be replaced by other anions.
Precipitation Reactions: Formation of insoluble hydroxides in aqueous solutions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and other metal salts. The conditions such as temperature, pH, and concentration are critical in determining the reaction pathways and products.
Major Products Formed
The major products formed from these reactions include cadmium hydroxide, chromium hydroxide, and various chloride salts. These products can further react to form more complex compounds depending on the reaction conditions .
Applications De Recherche Scientifique
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications and toxicity.
Industry: Utilized in the production of pigments, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of cadmium(2+);chromium(3+);chloride;hydroxide;hydrate involves its interaction with molecular targets and pathways within biological systems. Cadmium and chromium ions can bind to proteins, enzymes, and other cellular components, affecting their function and activity. The compound’s effects are mediated through various pathways, including oxidative stress, metal ion homeostasis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cadmium Chloride: A simpler compound with similar cadmium content but lacks chromium and hydroxide components.
Chromium(III) Chloride: Contains chromium and chloride but does not include cadmium or hydroxide.
Cadmium Hydroxide: Contains cadmium and hydroxide but lacks chromium and chloride.
Uniqueness
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate is unique due to its combination of cadmium, chromium, chloride, hydroxide, and water molecules.
Propriétés
Numéro CAS |
856151-92-3 |
|---|---|
Formule moléculaire |
CdClCrH3O2+3 |
Poids moléculaire |
234.88 g/mol |
Nom IUPAC |
cadmium(2+);chromium(3+);chloride;hydroxide;hydrate |
InChI |
InChI=1S/Cd.ClH.Cr.2H2O/h;1H;;2*1H2/q+2;;+3;;/p-2 |
Clé InChI |
AFMFHLXIWQYZRI-UHFFFAOYSA-L |
SMILES canonique |
O.[OH-].[Cl-].[Cr+3].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





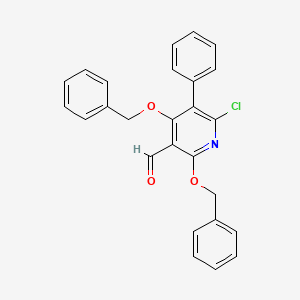
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
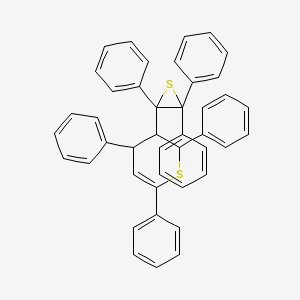
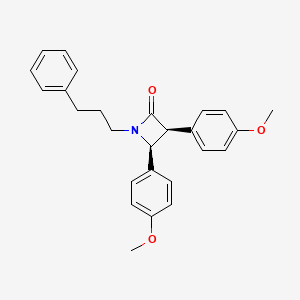
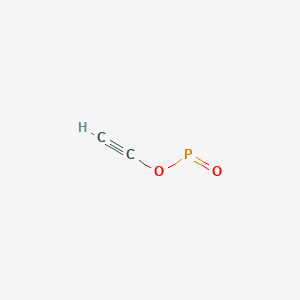
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)

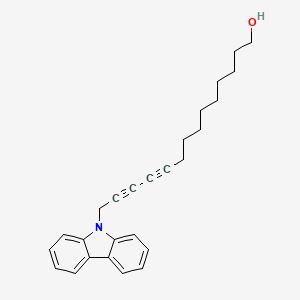
![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
